molecular formula C8H11N3O3 B11818465 2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid

2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid

Cat. No.: B11818465
M. Wt: 197.19 g/mol
InChI Key: KQSJTUXIXSKNNS-UHFFFAOYSA-N
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Description

2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid is a pyrazole-derived compound featuring a hydroxyiminomethyl (-CH=N-OH) substituent at the 4-position of the pyrazole ring and an acetic acid moiety at the 1-position.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-[4-(hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid

InChI

InChI=1S/C8H11N3O3/c1-5-7(3-9-14)6(2)11(10-5)4-8(12)13/h3,14H,4H2,1-2H3,(H,12,13)

InChI Key

KQSJTUXIXSKNNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid typically involves the reaction of 3,5-dimethylpyrazole with hydroxylamine to introduce the hydroxyiminomethyl group. This is followed by the reaction with chloroacetic acid to attach the acetic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyiminomethyl group can be oxidized to form a nitro group.

    Reduction: The hydroxyiminomethyl group can be reduced to form an amine.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4), while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Formation of 2-[4-(Nitromethyl)-3,5-dimethylpyrazol-1-yl]acetic acid.

    Reduction: Formation of 2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid.

    Substitution: Formation of esters or amides depending on the reagents used.

Scientific Research Applications

2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The acetic acid moiety can also participate in interactions with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Pyrazole-Acetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Biological Activity/Application Physicochemical Properties
2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid (Target) C₉H₁₂N₄O₃* ~224.22 Pyrazole, oxime, carboxylic acid Inferred: Potential metal chelation, bioactivity Predicted: Moderate solubility, high thermal stability
Bis(3,5-dimethylpyrazol-1-yl)acetic acid (Cu complex ligand) C₁₄H₂₀N₄O₂ 292.34 Two pyrazole rings, carboxylate Copper(II) complex used in burn injury therapy Chelating agent; forms stable metal complexes
2-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid C₁₃H₁₄N₂O₂ 230.26 Pyrazole, phenyl, carboxylic acid Not reported; structural analog Density: ~1.295 g/cm³; Boiling point: 569.5°C
[6-(3,5-Dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid derivatives C₁₁H₁₄N₄O₃ 250.26 Pyrazole, pyridazinone, carboxylic acid Analgesic/anti-inflammatory (non-COX pathway) Solubility: Moderate in polar solvents

*Estimated based on structural analogs.

Structural and Functional Differences

  • Hydroxyiminomethyl Group: The target compound’s oxime group (-CH=N-OH) distinguishes it from analogs like the phenyl-substituted derivative () or pyridazinone hybrids ().
  • Chelation vs. Bioactivity : While bis(3,5-dimethylpyrazol-1-yl)acetic acid forms stable copper complexes for therapeutic use (), the target compound’s oxime may offer redox activity or nitric oxide modulation, common in oxime-containing drugs.

Physicochemical Properties

  • Solubility and Stability: The hydroxyiminomethyl group likely increases polarity compared to phenyl derivatives, improving aqueous solubility. However, oximes can decompose under acidic conditions, affecting stability .
  • Thermal Behavior : Analogous compounds (e.g., ) exhibit high boiling points (~569°C) and densities (~1.295 g/cm³), suggesting similar thermal resilience for the target compound.

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